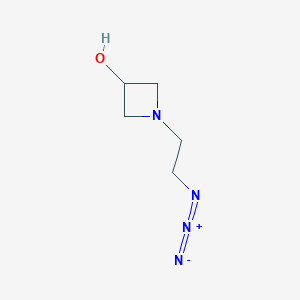
(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol
Overview
Description
“(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol” is a chemical compound with a molecular weight of 243.18 . It is also known as "[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride" .
Synthesis Analysis
The synthesis of similar azetidine derivatives has been described in the literature . For example, an orally active carbapenem L-084, which exhibits high bioavailability in humans, has a 1- (1,3-thiazolin-2-yl)azetidin-3-ylthio moiety at the C-2 position of the 1β-methylcarbapenem skeleton . A practical and cost-effective synthesis of 3-mercapto-1- (1,3-thiazolin-2-yl)azetidine (1) for further scale-up production of L-084 was established . This synthesis method entails an industry-oriented reaction of azetidine ring-closure to yield N -benzyl-3-hydroxyazetidine (16), which is eventually converted to 1 via key intermediates, Bunte salts 19 and 20 .
Molecular Structure Analysis
The InChI code for “(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11 (4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H .
Physical And Chemical Properties Analysis
“(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol” is a compound with a molecular weight of 243.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.
Scientific Research Applications
Organic and Medicinal Chemistry
Azetidines and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . They are used in the synthesis of a variety of natural and synthetic products exhibiting a range of biological activities .
Green Synthesis
A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .
Antibiotics
The 2-azetidinone ring system is the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .
Synthesis of New Amino Acid Derivatives
New heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized . The synthesis and diversification of these novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Oral Drug Development
Azetidine derivatives have been used in the development of orally active drugs . For example, the carbapenem L-084, which exhibits high bioavailability in humans, has a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety at the C-2 position of the 1β-methylcarbapenem skeleton .
properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIMLXSKMFUCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)






![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)
